(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Description
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Properties
IUPAC Name |
(1S,2S)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLBHVCXQRTBKK-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a chiral organic molecule featuring a cyclohexane ring with a hydroxyl group and a thiol group linked to a 2-methylfuran moiety. This structural configuration suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₄O₂S, with a molecular weight of 214.31 g/mol. The presence of both hydroxyl and thiol groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing furan and thiol groups often exhibit antimicrobial activity . Preliminary studies suggest that derivatives of 2-methylfuran sulfides can inhibit various bacterial strains, making them candidates for pharmaceutical applications. For instance, compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for this compound includes:
- Interaction with cell membranes : The lipophilicity imparted by the cyclohexanol structure may enhance membrane penetration.
- Inhibition of enzymatic pathways : Thiol groups can participate in redox reactions, potentially inhibiting key enzymes involved in bacterial metabolism.
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of several furan derivatives, including this compound. The results indicated that at concentrations ranging from 25 to 100 µg/mL, the compound displayed significant inhibition of bacterial growth compared to controls .
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Control | - | 0 |
| Test Compound | 25 | 10 |
| Test Compound | 50 | 15 |
| Test Compound | 100 | 20 |
Pharmacological Potential
The pharmacological profile of this compound suggests it may possess:
- Anti-inflammatory effects : Similar compounds have been documented to modulate inflammatory pathways.
- Antioxidant activity : The presence of the thiol group could confer protective effects against oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
